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molecular formula C10H13ClS B8780854 [(4-Chlorobutyl)sulfanyl]benzene CAS No. 14633-31-9

[(4-Chlorobutyl)sulfanyl]benzene

Cat. No. B8780854
M. Wt: 200.73 g/mol
InChI Key: OMSCMJGUCKTCEA-UHFFFAOYSA-N
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Patent
US07067534B1

Procedure details

Prepared by Procedure R and Scheme Z using benzenethiol and 1-bromo-4-chlorobutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:9][CH2:10][CH2:11][CH2:12][Cl:13]>>[Cl:13][CH2:12][CH2:11][CH2:10][CH2:9][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by Procedure R and Scheme Z

Outcomes

Product
Name
Type
Smiles
ClCCCCSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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